molecular formula C14H13NO3 B6360218 Methyl 4-(3-aminophenoxy)benzoate CAS No. 192768-38-0

Methyl 4-(3-aminophenoxy)benzoate

Cat. No.: B6360218
CAS No.: 192768-38-0
M. Wt: 243.26 g/mol
InChI Key: HAYYFBXPFFDDLS-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminophenoxy)benzoate is an organic compound with the molecular formula C14H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an aminophenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 4-(3-aminophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)10-5-7-12(8-6-10)18-13-4-2-3-11(15)9-13/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYYFBXPFFDDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298659
Record name Methyl 4-(3-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192768-38-0
Record name Methyl 4-(3-aminophenoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192768-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-aminophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminophenol with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminophenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(3-aminophenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminophenoxy)benzoate involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. This compound can inhibit certain enzymes, leading to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-aminophenoxy)benzoate
  • Methyl 3-(4-aminophenoxy)benzoate

Uniqueness

Methyl 4-(3-aminophenoxy)benzoate is unique due to the position of the aminophenoxy group on the benzene ring. This positional difference can lead to variations in chemical reactivity and biological activity compared to its isomers. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it valuable in research applications .

Biological Activity

Methyl 4-(3-aminophenoxy)benzoate, a compound characterized by its unique structural features, has garnered attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is an aromatic amine derivative with the following chemical structure:

C9H10NO3\text{C}_9\text{H}_{10}\text{N}\text{O}_3

This compound consists of a benzoate group attached to a phenoxy moiety containing an amino group at the meta position. The positioning of the amino group is critical as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aminophenoxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction may lead to alterations in cellular pathways and biological processes.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells.

2. Anti-inflammatory and Anticancer Properties

Ongoing studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its structural analogs have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

3. Enzyme Interaction Studies

The compound's interactions with specific enzymes have been investigated, revealing potential pathways through which it may exert its biological effects. For example, it may inhibit certain enzymes involved in cancer progression or inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-aminobenzoateContains one amino groupSimpler structure; less sterically hindered
Methyl 3,4-diaminobenzoateSimilar amine substitution but different positionPotentially different reactivity due to position
Methyl 4-(4-aminophenoxy)benzoateContains one amino group at para positionDifferent electronic effects due to para substitution

This compound stands out due to its dual functionality and the strategic positioning of the amino group, enhancing its potential reactivity and biological activity compared to simpler analogs.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of related compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). While direct studies on this compound are still needed, these findings suggest that similar structural motifs could yield promising results in anticancer research .

Case Study 2: Enzyme Inhibition

In enzyme inhibition studies, compounds with similar structures were shown to effectively inhibit enzymes involved in tumor growth. This suggests that this compound might also interact with these enzymes, warranting further investigation into its potential therapeutic applications .

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